Ethyl 3-(2-(3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate
CAS No.:
Cat. No.: VC13333691
Molecular Formula: C14H15F3N4O3
Molecular Weight: 344.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15F3N4O3 |
|---|---|
| Molecular Weight | 344.29 g/mol |
| IUPAC Name | ethyl 3-[2-[3-cyclopropyl-5-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2,4-oxadiazole-5-carboxylate |
| Standard InChI | InChI=1S/C14H15F3N4O3/c1-2-23-13(22)12-18-11(20-24-12)5-6-21-10(14(15,16)17)7-9(19-21)8-3-4-8/h7-8H,2-6H2,1H3 |
| Standard InChI Key | ZJEXTLJOQPWKRS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC(=NO1)CCN2C(=CC(=N2)C3CC3)C(F)(F)F |
| Canonical SMILES | CCOC(=O)C1=NC(=NO1)CCN2C(=CC(=N2)C3CC3)C(F)(F)F |
Introduction
Ethyl 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylate
This compound shares a similar pyrazole structure with a trifluoromethyl group. It has a molecular formula of C7H7F3N2O2 and a molecular weight of 208.14 g/mol . The presence of the trifluoromethyl group often enhances the stability and lipophilicity of compounds, which can be beneficial for biological activity.
N-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide
This compound includes a cyclopropyl group attached to a pyrazole ring with a trifluoromethyl group. It has a molecular formula of C11H14F3N3O and a molecular weight of 261.24 g/mol . The cyclopropyl group can contribute to the compound's rigidity and potential bioactivity.
5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
This compound is a core structure found in several related molecules. It has a CAS number of 1027617-86-2 . The combination of cyclopropyl and trifluoromethyl groups can enhance the compound's chemical stability and biological activity.
Potential Biological Activities
Compounds with similar structures, such as those containing pyrazole and oxadiazole rings, have been studied for their antimicrobial, antioxidant, and anticancer activities . The presence of a trifluoromethyl group can enhance lipophilicity, potentially improving the compound's ability to interact with biological targets.
Data Tables
Since specific data for Ethyl 3-(2-(3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate is not available, we can consider the properties of related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Ethyl 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylate | C7H7F3N2O2 | 208.14 |
| N-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide | C11H14F3N3O | 261.24 |
| 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | C7H6F3N2 | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume